molecular formula C8H6S2 B186561 3,3'-Bithiophene CAS No. 3172-56-3

3,3'-Bithiophene

Cat. No. B186561
CAS RN: 3172-56-3
M. Wt: 166.3 g/mol
InChI Key: IAAQEGBHNXAHBF-UHFFFAOYSA-N
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Description

3,3’-Bithiophene is a chemical compound with the molecular formula C8H6S2 . It is also known by other names such as 3,3’-Dithienyl and 3-thiophen-3-ylthiophene . The molecular weight of 3,3’-Bithiophene is 166.3 g/mol .


Synthesis Analysis

A series of 3,3’-dialkyl-2,2’-bithiophenes (DAT2s) has been synthesized by the nickel-catalyzed Kumada coupling of 2-bromo-3-alkylthiophene with 2-(3-alkylthienyl) magnesium bromide . Another synthesis method involves a Stille reaction .


Molecular Structure Analysis

The molecular structure of 3,3’-Bithiophene can be represented by the SMILES string c1cc(cs1)-c2ccsc2 . The InChI representation is InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3’-Bithiophene include a molecular weight of 166.3 g/mol . It has a XLogP3-AA value of 2.9, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . The exact mass and monoisotopic mass are both 165.99109254 g/mol . The topological polar surface area is 56.5 Ų . It has 10 heavy atoms and a complexity of 99.8 .

Scientific Research Applications

Electrochemical and Structural Properties

  • Multiple alkylation of thiophene derivatives like bithiophene and terthiophene with electrochemically generated diarylcarbenium ion pools leads to the formation of dendritic molecules. This process demonstrates a method for time-efficient construction of molecules with unique functions or biological activities (Nokami et al., 2013).
  • The electrochemical polymerization of 3,3′-, 3,4′-, and 4,4′-dimethyl-2,2′-bithiophenes into poly(3-methylthiophenes) showcases the potential of bithiophenes in developing polymers with specific optical properties, influenced by the conformation of the starting dimers (Arbizzani et al., 1992).

Synthesis and Applications in Molecular Structures

  • 3,3′,4,4′,5,5′-Hexaferrocenyl-2,2′-bithiophene synthesis demonstrates the application of bithiophene in creating molecules with unique electronic and structural properties, suitable for electrochemical studies (Speck et al., 2012).
  • The thermochemical analysis of bithiophenes and thienyl radicals provides insights into the molecular structure and stability of different bithiophene isomers, essential for their application in various chemical processes (Ribeiro da Silva et al., 2009).

Organic Electronics and Photovoltaics

  • Research into the synthesis and application of thiophene oligomers based on bithiophene dicarbanions has advanced the development of materials like dendrimers and thio[8]circulenes, with applications in organic electronics and photovoltaics (Li et al., 2016).
  • Investigations into planar 2,2′-bithiophenes with specific substituents contribute to the preparation of planar polythiophenes, which are significant in the field of organic electronics (Pomerantz, 2003).

Conformational Studies and Material Properties

  • The crystal structure analysis of various bithiophene derivatives, such as 3,5,5′-trichloro-2,2′-bithiophene, provides vital information on their molecular conformation, impacting their potential applications in material science (Mok et al., 1993).
  • Bithiophene derivatives have been investigated for their potential as weak donor units in polymer semiconductors, demonstrating their role in developing high-performance electronic materials (Wang et al., 2017).

Safety And Hazards

3,3’-Bithiophene should be handled with care to avoid dust formation. Breathing in the mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided. Personal protective equipment should be used, including chemical impermeable gloves. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Relevant Papers

There are several relevant papers on 3,3’-Bithiophene. One paper discusses the synthesis of n-type conjugated polymers comprising a bithiophene imide (BTI) unit and 3,3′,4,4′-tetrafluoro-2,2′-bithiophene (4FBT) or (E)-1,2-bis (3,4-difluorothien-2-yl)ethene (4FTVT) via direct arylation polycondensation . Another paper discusses the synthesis of 4,4’-dimethoxy-3,3’-bithiophene .

properties

IUPAC Name

3-thiophen-3-ylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6S2/c1-3-9-5-7(1)8-2-4-10-6-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAQEGBHNXAHBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90185613
Record name 3,3'-Bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Bithiophene

CAS RN

3172-56-3
Record name 3,3'-Bithiophene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Bithiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90185613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Into a glass reaction vessel equipped with a cooling apparatus were added 0.015 mmol of bis(dicyclopentyl(2-methoxyphenyl)phosphine)dichloropalladium(II), 1.5 mmol of 3-bromothiophene, 2.25 mmol of 3-thiopheneboronic acid, 3.0 mmol of potassium phosphate and 4 mL of n-butanol. The resultant mixture was stirred with heating at 100° C. for 4 hours. The resultant reaction mixture was cooled down to room temperature, 20 mL of water was added, and the mixture was extracted with 20 mL of diethyl ether twice. The resultant organic layers were mixed, and dried over anhydrous magnesium sulfate, then, filtrated, to obtain a solution. This solution was concentrated, and purified by silica gel column chromatography, to obtain 3-(3-thienyl)-thiophene with a yield of 98%.
[Compound]
Name
bis(dicyclopentyl(2-methoxyphenyl)phosphine)dichloropalladium(II)
Quantity
0.015 mmol
Type
reactant
Reaction Step One
Quantity
1.5 mmol
Type
reactant
Reaction Step One
Quantity
2.25 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
495
Citations
T Benincori, E Cesarotti, O Piccolo… - The Journal of Organic …, 2000 - ACS Publications
The four-step straightforward synthesis of enantiopure (+)- and (−)-2,2‘,5,5‘-tetramethyl-4,4‘-bis(diphenylphoshino)-3,3‘-bithiophene (tetraMe-BITIOP), a new C 2 -symmetry chelating …
Number of citations: 170 pubs.acs.org
G Gong, N Zhao, D Ni, J Chen, Y Shen… - Journal of Materials …, 2016 - pubs.rsc.org
Three 3,3′-bithiophene derivatives (DHPT-SC, DOPT-SC and DEPT-SC) have been efficiently synthesized by a Stille reaction. X-ray diffraction analysis revealed unique swivel-…
Number of citations: 58 pubs.rsc.org
JCS Costa, LR Gomes, L Santos… - … Section E: Structure …, 2010 - scripts.iucr.org
organic compounds Journal logo CRYSTALLOGRAPHIC COMMUNICATIONS ISSN: 2056-9890 Volume 66| Part 4| April 2010| Page o916 doi:10.1107/S1600536810010342 Open Open …
Number of citations: 6 scripts.iucr.org
H Han, W Zhao, J Song, C Li… - The Journal of Organic …, 2013 - ACS Publications
The novel selective synthesis of symmetrical and unsymmetrical dithienoheteroaromatic rings (DTHAs) has been developed via intramolecular cyclization of 4,4′-dibromo-3,3′-…
Number of citations: 13 pubs.acs.org
M Benaglia, T Benincori, P Mussini… - The Journal of …, 2005 - ACS Publications
The role played by the electronic properties and the steric features of bis(oxazoline) ligands in the Cu(I)-catalyzed cyclopropanation of styrene effected with ethyl diazoacetate was …
Number of citations: 32 pubs.acs.org
AV Mirco, B Maurizio, R Sergio, B Tiziana… - Organic & …, 2019 - pubs.rsc.org
A new chiral phosphine oxide based on a 3,3′-bithiophene scaffold (TetraPh-Tol-BITIOPO) was synthesized, fully characterized and separated into antipodes through chiral HPLC. …
Number of citations: 3 pubs.rsc.org
S Gabrieli, G Mazzeo, G Longhi, S Abbate… - Chirality, 2016 - Wiley Online Library
Two diastereoisomeric pairs of bis‐oxazolines, provided with a stereogenic center at carbon 4 and based on the 3,3′‐bithiophene atropisomeric scaffold, were synthesized and …
Number of citations: 8 onlinelibrary.wiley.com
S Rossi, T Benincori, LM Raimondi, M Benaglia - Synlett, 2020 - thieme-connect.com
This account summarizes the development of new biheteroaromatic chiral bisphosphine oxides. 3,3′-Bithiophene-based phosphine oxides (BITIOPOs) have been successfully used …
Number of citations: 7 www.thieme-connect.com
Z Lamprecht, MM Moeng, DC Liles, S Lotz… - Polyhedron, 2019 - Elsevier
Deprotonation of the reactive α-thiophene ring positions of 3,3′-bithiophene and 2,3′-bithiophene afforded, after metalation with group 6 transition metal carbonyls and alkylation, a …
Number of citations: 3 www.sciencedirect.com
VV Bashilov, FM Dolgushin, PV Petrovskii… - Journal of …, 2005 - Elsevier
η 2 -Fullerene (C 60 and C 70 ) palladium optically active complexes with the axially chiral enantiomeric ligand of bithienyl series, [(−)tetraMe-BITIOP], have been synthesized and …
Number of citations: 30 www.sciencedirect.com

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